2',5-Difluoro-[1,1'-biphenyl]-3-ol chemical structure
2',5-Difluoro-[1,1'-biphenyl]-3-ol chemical structure
An In-Depth Technical Guide to 2',5'-Difluoro-[1,1'-biphenyl]-3-ol: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2',5'-Difluoro-[1,1'-biphenyl]-3-ol, a fluorinated biphenyl of interest in medicinal chemistry and materials science. The strategic placement of fluorine atoms can significantly influence a molecule's physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity.[1] This document outlines the chemical structure, key properties, a detailed synthetic protocol based on established methodologies, and analytical characterization techniques for this compound.
Chemical Structure and Properties
2',5'-Difluoro-[1,1'-biphenyl]-3-ol is a biphenyl derivative featuring two fluorine atoms on one phenyl ring and a hydroxyl group on the other. This substitution pattern imparts a unique combination of polarity and lipophilicity.
Chemical Structure:
Caption: Chemical structure of 2',5'-Difluoro-[1,1'-biphenyl]-3-ol.
Table 1: Physicochemical Properties (Predicted)
| Property | Value | Source |
| Molecular Formula | C₁₂H₈F₂O | - |
| Molecular Weight | 206.19 g/mol | - |
| XLogP3 | 3.4 | PubChem (for isomer) |
| Hydrogen Bond Donor Count | 1 | PubChem (for isomer) |
| Hydrogen Bond Acceptor Count | 1 | PubChem (for isomer) |
| Rotatable Bond Count | 1 | PubChem (for isomer) |
Synthesis Methodology
The synthesis of 2',5'-Difluoro-[1,1'-biphenyl]-3-ol can be efficiently achieved via a two-step process involving a Suzuki-Miyaura cross-coupling reaction followed by a deprotection step. The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between aryl moieties due to its mild reaction conditions and tolerance of various functional groups.[2][3]
Proposed Synthetic Route:
Caption: Proposed two-step synthesis of 2',5'-Difluoro-[1,1'-biphenyl]-3-ol.
Step 1: Suzuki-Miyaura Cross-Coupling
The first step involves the palladium-catalyzed cross-coupling of 3-methoxyphenylboronic acid with 1-bromo-2,5-difluorobenzene. The methoxy group serves as a protecting group for the phenol, which might otherwise interfere with the coupling reaction.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methoxyphenylboronic acid (1.2 equivalents), 1-bromo-2,5-difluorobenzene (1.0 equivalent), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 equivalents).
-
Solvent and Base: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v). Add a base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0-3.0 equivalents).
-
Reaction Execution: The reaction mixture is heated to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and stirred vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: After completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure. The crude product, 3-methoxy-2',5'-difluoro-[1,1'-biphenyl], is then purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki-Miyaura couplings. Other palladium catalysts and ligands can also be employed to optimize the reaction yield.[4]
-
Base: The base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid.[2]
-
Solvent System: The biphasic solvent system (e.g., toluene/water) is often used to dissolve both the organic substrates and the inorganic base.
Step 2: Demethylation
The second step is the cleavage of the methyl ether to unveil the free hydroxyl group. Boron tribromide (BBr₃) is a powerful and widely used reagent for this transformation.
Experimental Protocol:
-
Reaction Setup: Dissolve the purified 3-methoxy-2',5'-difluoro-[1,1'-biphenyl] (1.0 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM) in a flask under an inert atmosphere.
-
Reagent Addition: Cool the solution to a low temperature (e.g., -78 °C or 0 °C) using a dry ice/acetone or ice bath. Slowly add a solution of boron tribromide (BBr₃) in DCM (1.1-1.5 equivalents) dropwise.
-
Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, carefully quench the reaction by the slow addition of water or methanol at a low temperature. The mixture is then diluted with water and extracted with an organic solvent. The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The final product, 2',5'-Difluoro-[1,1'-biphenyl]-3-ol, is purified by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Demethylating Agent: BBr₃ is a strong Lewis acid that effectively cleaves aryl methyl ethers. Other reagents like hydrobromic acid (HBr) can also be used, but BBr₃ often provides cleaner reactions at lower temperatures.[5][6]
-
Low Temperature: The reaction is initiated at a low temperature to control its exothermicity and minimize potential side reactions.
Analytical Characterization
The structure and purity of the synthesized 2',5'-Difluoro-[1,1'-biphenyl]-3-ol should be confirmed by a combination of spectroscopic techniques.
Table 2: Predicted NMR Spectroscopic Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |
| ¹H NMR | |||
| Aromatic-H | 6.8 - 7.5 | Multiplets | H-H and H-F couplings |
| Phenolic-OH | 4.5 - 6.0 (broad singlet) | Broad Singlet | - |
| ¹³C NMR | |||
| Aromatic-C | 100 - 160 | - | C-F couplings will be observed |
| ¹⁹F NMR | -110 to -140 | Multiplets | F-F and F-H couplings |
Note: Chemical shifts are highly dependent on the solvent and concentration.[7][8]
Detailed Spectroscopic Analysis:
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex series of multiplets in the aromatic region (6.8-7.5 ppm) due to spin-spin coupling between protons and between protons and fluorine atoms. The phenolic proton will likely appear as a broad singlet that is exchangeable with D₂O.
-
¹³C NMR Spectroscopy: The carbon NMR will show signals for the aromatic carbons. The carbons directly attached to fluorine will appear as doublets due to C-F coupling.
-
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for characterizing fluorinated compounds.[9][10][11] Two distinct signals are expected for the non-equivalent fluorine atoms at the 2' and 5' positions. These signals will likely be multiplets due to coupling with each other and with neighboring protons.
-
Mass Spectrometry (MS): The molecular weight of the compound can be confirmed by techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group, and C-F stretching vibrations typically appear in the 1000-1300 cm⁻¹ region.
Potential Applications in Drug Development and Materials Science
Biphenyl scaffolds are considered "privileged structures" in medicinal chemistry due to their presence in numerous biologically active compounds. The introduction of fluorine atoms can enhance the pharmacological profile of these molecules.[1]
-
Medicinal Chemistry: 2',5'-Difluoro-[1,1'-biphenyl]-3-ol can serve as a key intermediate in the synthesis of novel drug candidates. The fluorine atoms can improve metabolic stability by blocking sites of oxidative metabolism and can also modulate the acidity of the phenolic hydroxyl group, which may be important for target binding.
-
Materials Science: Fluorinated biphenyls are used in the development of liquid crystals, polymers, and other advanced materials due to their enhanced thermal and chemical stability.[12] The specific substitution pattern of this compound could lead to materials with unique electronic and optical properties.
Safety and Handling
As with all laboratory chemicals, 2',5'-Difluoro-[1,1'-biphenyl]-3-ol and its synthetic precursors should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All synthetic procedures should be carried out in a well-ventilated fume hood. For specific safety information, it is crucial to consult the Safety Data Sheet (SDS) for each reagent used.
References
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SpectraBase. (n.d.). 4,4'-Difluoro-1,1'-biphenyl - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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University of Ottawa. (n.d.). 19Fluorine NMR. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). Fluorinated Boronic Acids: Enhancing Drug Discovery and Development. Retrieved from [Link]
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Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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PubMed. (2022). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides... [Table]. Retrieved from [Link]
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Modgraph. (n.d.). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules*. Retrieved from [Link]
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PubMed Central. (n.d.). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Retrieved from [Link]
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ResearchGate. (2026). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Retrieved from [Link]
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Thieme. (2019). Chemoselective Demethylation of Methoxypyridine. Retrieved from [Link]
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